N-(3,4-Dichlorophenethyl)butan-1-amine
Description
N-(3,4-Dichlorophenethyl)butan-1-amine is a halogenated amine derivative characterized by a phenethyl backbone substituted with chlorine atoms at the 3- and 4-positions, linked to a butan-1-amine chain. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H17Cl2N |
|---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
N-[2-(3,4-dichlorophenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C12H17Cl2N/c1-2-3-7-15-8-6-10-4-5-11(13)12(14)9-10/h4-5,9,15H,2-3,6-8H2,1H3 |
InChI Key |
RMSDCPNGIKMISG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The compound’s structure combines a dichlorinated aromatic ring with an aliphatic amine chain. Key comparisons include:
- 3,4-Dichlorophenethylamine (PDA): The parent compound lacks the butan-1-amine chain. PDA is noted for high selectivity toward the αD pocket of CK2α but low binding affinity .
- N-(3-Bromo-4-fluorobenzyl)butan-1-amine : Features bromine and fluorine substituents (vs. chlorine) on a benzyl group (shorter chain than phenethyl), which may reduce steric bulk and alter electronic interactions .
- N-[(2,4-Dichlorophenyl)methyl]butan-1-amine : Dichloro substitution at 2,4-positions (meta and para) on a benzyl group, differing in halogen placement and backbone length compared to the target compound .
- N-(4-Methoxybenzyl)butan-1-amine : Contains an electron-donating methoxy group instead of halogens, enhancing solubility in polar solvents but reducing lipophilicity .
Physicochemical Properties
A comparison of key properties is summarized below:
*Estimates based on analogs.
Enzyme Inhibition and Selectivity
- CK2α Inhibition: PDA (3,4-dichlorophenethylamine) exhibits high selectivity for the αD pocket of CK2α but low affinity.
- Comparison with TBIa : TBIa (a tetrabrominated benzimidazole derivative) is a potent ATP-competitive inhibitor but lacks selectivity. Structural differences highlight the trade-off between affinity and selectivity in halogenated amines .
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